ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The compound’s structure includes an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Mechanism of Action
Target of Action
Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate, also known as ethyl 3-amino-4-fluoro-1-methylindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of biological effects due to their interaction with multiple targets .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate, are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have various effects on cells. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Functional Groups: The amino and fluoro groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), phenylhydrazine
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate has been explored for various scientific research applications, including:
Comparison with Similar Compounds
Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has shown antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: These derivatives have demonstrated potent antiviral activity against Coxsackie B4 virus.
N-(benzoylphenyl)-1H-indole-2-carboxamides: These compounds are potent antihypertriglyceridemic agents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 3-amino-4-fluoro-1-methylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-3-17-12(16)11-10(14)9-7(13)5-4-6-8(9)15(11)2/h4-6H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVTTZRRMNZFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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